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Compound of Interest

Compound Name: RSK2-IN-4

Cat. No.: B3147295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RSK2-IN-4, a small molecule

inhibitor of Ribosomal S6 Kinase 2 (RSK2). This document details its mechanism of action,

biochemical activity, and the experimental protocols used for its characterization, serving as a

valuable resource for researchers in oncology, signal transduction, and drug discovery.

Introduction to RSK2 and Its Role in Disease
Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream

effector of the Ras-MEK-ERK signaling pathway. This pathway is a critical regulator of

numerous cellular processes, including cell proliferation, survival, and motility. Dysregulation of

the ERK/RSK2 signaling axis has been implicated in the pathogenesis of various cancers,

making RSK2 an attractive therapeutic target. RSK2 is known to phosphorylate a multitude of

substrates in both the cytoplasm and the nucleus, thereby modulating gene expression and

influencing cell cycle progression.

RSK2-IN-4: A Novel Triazole-Based Inhibitor
RSK2-IN-4, also referred to as compound 10 in its primary publication, is a novel synthetic

molecule belonging to a series of triazole and benzotriazole derivatives designed as RSK2

inhibitors. It targets the N-terminal kinase domain (NTKD) of RSK2, binding to the ATP-binding

site.
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Chemical and Physical Properties
Property Value

Chemical Formula C₁₃H₁₁ClN₄

Molecular Weight 258.71 g/mol

IUPAC Name
1-((4-chlorophenyl)(1H-1,2,4-triazol-1-

yl)methyl)-1H-benzo[d][1][2][3]triazole

Canonical SMILES
C1=CC=C2C(=C1)N=NN2CN(C3=CC=C(C=C3)

Cl)C4=CN=CN=C4

Appearance White solid

Mechanism of Action
RSK2-IN-4 functions as an ATP-competitive inhibitor of the RSK2 N-terminal kinase domain

(NTKD). Molecular docking studies suggest that it occupies the ATP-binding pocket of the

NTKD. The structure-activity relationship (SAR) analysis of the triazole and benzotriazole

series indicates that the presence of an electron-donating group at the 4-position of the phenyl

ring is a key determinant for inhibitory activity[4].

Quantitative Data
The following table summarizes the available quantitative data for RSK2-IN-4 and its more

potent analogs from the same chemical series as reported by Yuan et al. (2013).
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Compound Structure
RSK2 Inhibition (%)
@ 10 µM

RSK2 IC₅₀ (µM)

RSK2-IN-4

(Compound 10)

1-((4-chlorophenyl)

(1H-1,2,4-triazol-1-

yl)methyl)-1H-

benzo[d][1][2]

[3]triazole

13.73 Not Reported

Compound 6

1-((4-methoxyphenyl)

(1H-1,2,4-triazol-1-

yl)methyl)-1H-

benzo[d][1][2]

[3]triazole

Not Reported 2.86

Compound 11

1-((4-

(dimethylamino)pheny

l)(1H-1,2,4-triazol-1-

yl)methyl)-1H-

benzo[d][1][2]

[3]triazole

Not Reported 3.19

Compound 12

1-((4-hydroxyphenyl)

(1H-1,2,4-triazol-1-

yl)methyl)-1H-

benzo[d][1][2]

[3]triazole

Not Reported 3.05

Compound 14

1-((4-aminophenyl)

(1H-1,2,4-triazol-1-

yl)methyl)-1H-

benzo[d][1][2]

[3]triazole

Not Reported 2.09

Data sourced from Yuan J, et al. Chinese Journal of Chemistry, 2013, 31(9): 1192-1198.

Note: While RSK2-IN-4 showed modest inhibitory activity, other compounds in the series with

electron-donating substituents at the 4-position of the phenyl ring displayed more potent

inhibition with IC₅₀ values in the low micromolar range.
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Selectivity and Further Studies
As of the latest available data, the selectivity profile of RSK2-IN-4 against other RSK isoforms

(RSK1, RSK3, RSK4) and a broader panel of kinases has not been publicly reported.

Furthermore, there are no published studies on the cellular or in-vivo activity of RSK2-IN-4.

This represents a significant data gap and a crucial area for future investigation to validate its

potential as a selective and cell-permeable probe for studying RSK2 biology.

Experimental Protocols
The following is a detailed methodology for the in vitro kinase assay used to characterize

RSK2-IN-4 and related compounds, as described in the primary literature.

In Vitro RSK2 Kinase Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the enzymatic activity of

recombinant human RSK2.

Materials:

Recombinant human RSK2 (N-terminal kinase domain)

Biotinylated peptide substrate (e.g., Biotin-Ahx-RRRLSSLRA-OH)

ATP (Adenosine triphosphate)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Test compounds (dissolved in DMSO)

HTRF® KinEASE-STK S1 kit (Cisbio) or similar detection reagents

Microplates (e.g., 384-well, low volume, white)

Plate reader capable of HTRF® detection

Procedure:
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Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further

dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO

concentration in the assay should be kept constant (e.g., 1%).

Assay Reaction Mixture:

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the

microplate.

Add 2.5 µL of the recombinant RSK2 enzyme solution (at a pre-determined optimal

concentration) to each well.

Incubate the plate for 10 minutes at room temperature to allow for compound binding to

the enzyme.

Initiation of Kinase Reaction:

Add 5 µL of the ATP/substrate mixture (containing both ATP and the biotinylated peptide

substrate at their respective final concentrations) to each well to start the kinase reaction.

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g.,

25°C).

Detection:

Stop the kinase reaction by adding 10 µL of the HTRF® detection buffer containing

streptavidin-XL665 and a phosphospecific antibody labeled with Eu³⁺-cryptate.

Incubate the plate for 60 minutes at room temperature to allow for the binding of the

detection reagents to the phosphorylated substrate.

Data Acquisition:

Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm

and 620 nm.

The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated

substrate.
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Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control.

For compounds showing significant inhibition, plot the percentage of inhibition against the

compound concentration and fit the data to a sigmoidal dose-response curve to determine

the IC₅₀ value.

Visualizations
Signaling Pathway
Caption: The canonical Ras/MEK/ERK/RSK2 signaling pathway.

Experimental Workflow
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Preparation

In Vitro Kinase Assay

Detection & Analysis

1. Prepare serial dilutions
of RSK2-IN-4 in DMSO

3. Dispense compound/
vehicle into 384-well plate

2. Prepare RSK2 enzyme,
substrate, and ATP solutions

4. Add RSK2 enzyme
and pre-incubate

5. Add ATP/substrate mix
to initiate reaction

6. Incubate at 25°C

7. Stop reaction and add
HTRF detection reagents

8. Read plate on HTRF reader

9. Calculate % inhibition
and determine IC₅₀
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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